molecular formula C14H15NO3 B187720 Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate CAS No. 53164-33-3

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate

Cat. No.: B187720
CAS No.: 53164-33-3
M. Wt: 245.27 g/mol
InChI Key: OEUFVSIWKSCSMJ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate is a quinoline derivative with the molecular formula C14H15NO3. This compound is part of the quinoline family, which is known for its diverse pharmacological activities and applications in medicinal and industrial chemistry .

Mechanism of Action

Target of Action:

“Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate” (let’s call it “EDQ”) likely exerts its effects by binding to specific cellular receptors. Receptors are essential components that mediate a drug’s action. In most cases, drugs need to bind to receptors to produce a cellular response. These receptors can be signal-transducing extracellular entities, ion channels, intracellular enzymes, or intranuclear targets .

Mode of Action:

EDQ interacts with its target receptors, leading to downstream signaling events The exact receptors and signaling pathways involved would require further investigation. Depending on the receptor type, EDQ may act as an agonist (activating the receptor), a partial agonist (partially activating it), an antagonist (blocking the receptor), or even an inverse agonist (reducing basal activity) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
  • 4-Hydroxy-2-quinolones
  • 5,7-Dibromo-8-hydroxyquinoline

Uniqueness

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

ethyl 7,8-dimethyl-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-4-18-14(17)11-7-15-12-9(3)8(2)5-6-10(12)13(11)16/h5-7H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUFVSIWKSCSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351571
Record name ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53164-33-3
Record name ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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